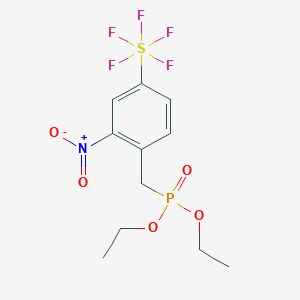

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate

概要

説明

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) is a chemical compound known for its unique structural features and properties. The presence of the pentafluorosulfanyl group imparts high thermal and chemical stability, high electronegativity, and strong lipophilic character

準備方法

Synthetic Routes and Reaction Conditions

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) can be synthesized through a vicarious nucleophilic substitution reaction. This involves the reaction of meta- and para-nitro-(pentafluorosulfanyl)benzenes with diethyl chloromethylphosphonate . The reaction typically occurs in the presence of a base such as potassium hydroxide in acetonitrile at ambient temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

化学反応の分析

Types of Reactions

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with different nucleophiles such as alkoxides and thiolates.

Reduction Reactions: The nitro group can be reduced to an amine, which can then undergo further functionalization.

Horner–Wadsworth–Emmons Reaction: This reaction with aldehydes in the presence of potassium hydroxide in acetonitrile produces (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes.

Common Reagents and Conditions

Bases: Potassium hydroxide is commonly used in substitution and Horner–Wadsworth–Emmons reactions.

Reducing Agents: Common reducing agents include hydrogen gas with a catalyst or metal hydrides for the reduction of the nitro group.

Major Products

(E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes: Formed through the Horner–Wadsworth–Emmons reaction.

(Pentafluorosulfanyl)anilines: Formed through the reduction of the nitro group.

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution and reduction reactions allows chemists to create more complex molecular architectures. For instance, the nitro group can be substituted with various nucleophiles, such as alkoxides and thiolates, facilitating the formation of diverse derivatives .

Reactions Involving Diethyl Phosphonates

The compound is also involved in key reactions such as the Horner–Wadsworth–Emmons reaction, where it reacts with aldehydes to yield (E)-2-nitro-1-alkenyl-(pentafluorosulfanyl)benzenes. This reaction is crucial for synthesizing compounds with specific stereochemical configurations .

Material Science

High-Performance Materials

The presence of the pentafluorosulfanyl group imparts unique properties to materials synthesized from this compound). These materials exhibit enhanced thermal stability, chemical resistance, and lipophilicity, making them suitable for high-performance applications in coatings, adhesives, and electronic materials .

Fluorinated Polymers

Research indicates that incorporating this compound into polymer matrices can lead to the development of fluorinated polymers with superior properties such as low surface energy and high hydrophobicity. These characteristics are beneficial in applications requiring water repellency and chemical inertness .

Medicinal Chemistry

Potential Therapeutic Applications

In medicinal chemistry, this compound) is being explored for its potential therapeutic applications. The compound's reactivity allows for modifications that could lead to new pharmaceutical agents. Its derivatives may exhibit biological activities due to the presence of the nitro group, which can be reduced to form amines that are often bioactive .

Interaction Studies

Studies have shown that similar phosphonates undergo metabolic processes mediated by cytochrome P450 enzymes in human liver microsomes. Understanding these metabolic pathways is crucial for evaluating the pharmacokinetics and potential toxicity of compounds derived from this compound) .

作用機序

The mechanism of action of diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) involves its ability to participate in nucleophilic substitution and reduction reactions. The nitro group acts as an electron-withdrawing group, making the benzyl position more susceptible to nucleophilic attack . The pentafluorosulfanyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological targets.

類似化合物との比較

Similar Compounds

Diethyl (2-nitrobenzyl phosphonate): Lacks the pentafluorosulfanyl group, resulting in different chemical properties.

Diethyl (4-nitrobenzyl phosphonate): Similar structure but different substitution pattern on the benzene ring.

Uniqueness

The presence of the pentafluorosulfanyl group in diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate) makes it unique due to the combination of high stability, electronegativity, and lipophilicity . These properties are not commonly found in other similar compounds, making it a valuable compound for various applications.

生物活性

Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate is a novel organophosphorus compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological mechanisms, and empirical findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a nitro group and a pentafluorosulfanyl substituent, which may influence its biological activity by enhancing lipophilicity and reactivity.

Synthesis

The synthesis of this compound typically involves the vicarious nucleophilic substitution reaction, utilizing nitrophenol derivatives and phosphonates. The introduction of the pentafluorosulfanyl group can be achieved through specific fluorination techniques that ensure high yields and purity of the final product.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. In particular, it has shown promising results against Escherichia coli strains, with minimal inhibitory concentrations (MICs) indicating significant antibacterial activity. For instance, compounds similar to diethyl benzylphosphonates were noted to exhibit higher selectivity and activity against pathogenic strains than conventional antibiotics such as ciprofloxacin .

Table 1: Antimicrobial Activity of Diethyl Phosphonates

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 12 | E. coli K12 |

| Diethyl benzylphosphonate | 25 | E. coli R2-R3 |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound induces oxidative stress in bacterial cells, leading to significant DNA damage. The mechanism involves the generation of reactive oxygen species (ROS), which can modify bacterial DNA topology and integrity. This was evidenced by experiments showing changes in plasmid forms after exposure to the compound .

Table 2: Cytotoxic Effects on Bacterial DNA

| Compound | % DNA Damage | Method Used |

|---|---|---|

| This compound | 35 | Fpg protein digestion |

| Control | 5 | Fpg protein digestion |

Case Studies

- Antibacterial Efficacy : A study focused on diethyl benzylphosphonates revealed that derivatives with varied substituents on the phenyl ring exhibited different levels of antibacterial activity. The introduction of electron-withdrawing groups like nitro enhanced potency against E. coli strains .

- Mechanism of Action : Research indicated that this compound interacts with bacterial enzymes, disrupting metabolic pathways essential for survival. This interaction leads to increased permeability of bacterial membranes and ultimately cell death .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl (2-nitro-4-(pentafluorosulfanyl)benzyl phosphonate?

The compound is synthesized via a two-step process:

- Vicarious Nucleophilic Substitution (VNS) : Reacting nitro-(pentafluorosulfanyl)benzenes with diethyl chloromethylphosphonate under basic conditions to install the phosphonate group.

- Horner–Wadsworth–Emmons (HWE) Reaction : The phosphonate intermediate reacts with aldehydes (e.g., aromatic aldehydes) in acetonitrile with potassium hydroxide at ambient temperature to yield (E)-alkenyl derivatives with high stereoselectivity (>90% E-selectivity) . Key parameters include solvent choice (acetonitrile for HWE) and base strength (KOH) to minimize hydrolysis.

Q. What characterization techniques are routinely used for this compound?

- X-ray Diffraction : Resolves crystal structure details, including nitro group torsion angles (e.g., 29.91° deviation from the benzene plane) and hydrogen-bonding networks .

- ³¹P NMR Spectroscopy : Chemical shifts between δ +15 to +25 ppm confirm phosphonate group integrity. Coupling constants (e.g., ³Jₚₕₒₛₚₕₒᵣᵤₛ–ₕyᵈᵣₒgₑₙ) aid in structural assignment .

- HPLC and Mass Spectrometry : Validate purity (>97%) and molecular weight (e.g., 343.1 g/mol for brominated analogs) .

Q. What are common applications in organic synthesis?

The compound serves as a precursor for:

- (E)-Alkenyl-(pentafluorosulfanyl)benzenes : Via HWE reactions for materials science or medicinal chemistry scaffolds .

- Reductive transformations : Catalytic hydrogenation yields 2-(2-arylethyl)-(pentafluorosulfanyl)anilines, useful in agrochemical intermediates .

Advanced Research Questions

Q. How can stereoselectivity in HWE reactions involving this phosphonate be optimized?

- Base and Solvent Screening : Use KOH in acetonitrile to maximize E-selectivity. Polar aprotic solvents stabilize transition states favoring trans-alkenes .

- Substrate Design : Electron-deficient aldehydes (e.g., nitrobenzaldehydes) enhance reaction rates and selectivity.

- Additive Effects : Cs₂CO₃ or crown ethers may improve yields in sterically hindered systems .

Q. How does the phosphonate group influence catalytic reactions (e.g., iridium-catalyzed C–C bond formation)?

- Inhibition Mechanism : Excess phosphonate (≥2 equiv.) inhibits iridium catalysts by coordinating to the metal center, reducing aldehyde conversion. This is mitigated by optimizing phosphonate/base ratios (e.g., 1:1.2 phosphonate:Cs₂CO₃) .

- Side Reactions : Competing hydrolysis of intermediates (e.g., benzyl cinnamate to cinnamic acid) occurs at high phosphonate loadings, requiring precise stoichiometric control .

Q. What strategies enable functionalization of the benzyl phosphonate moiety?

- Alkylation : React with benzyl bromides under basic conditions (KOtBu) to install isocyanomethyl groups, yielding derivatives like diethyl benzylisocyanomethylphosphonate .

- Deprotection : TMSBr cleaves ethyl groups to generate phosphonic acids, which are benzylated for further coupling (e.g., dibenzyl vinylphosphonate synthesis) .

- Ozonolysis : Converts allylphosphonates to aldehydes for downstream applications (e.g., phenanthrene synthesis) .

Q. How can structural ambiguities in phosphonate derivatives be resolved?

- Dynamic NMR Studies : Variable-temperature ³¹P NMR identifies rotameric equilibria in disordered ethyl groups .

- Crystallographic Disorder Modeling : Refine occupancies for disordered moieties (e.g., 0.786/0.214 for C8–C9 ethyl groups) using X-ray data .

- DFT Calculations : Predict chemical shift ranges and validate experimental ³¹P NMR assignments .

Q. Methodological Notes

特性

IUPAC Name |

[4-(diethoxyphosphorylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F5NO5PS/c1-3-21-23(20,22-4-2)8-9-5-6-10(7-11(9)17(18)19)24(12,13,14,15)16/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQNWEAJFRTOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F5NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。